5-Isobutyl-3-methylisoxazole-4-carbonyl chloride
Description
Chemical Identification and Nomenclature
5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS No. 90415-81-9) is a heterocyclic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Its systematic IUPAC name is 3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride , reflecting its substitution pattern on the isoxazole ring. The SMILES notation (O=C(Cl)C1=C(CC(C)C)ON=C1C ) captures its structural features, including the isobutyl (2-methylpropyl) group at position 5, a methyl group at position 3, and a reactive carbonyl chloride moiety at position 4. Common synonyms include 4-Isoxazolecarbonyl chloride, 5-isobutyl-3-methyl- (7CI) and 3-methyl-5-(2-methylpropyl)isoxazole-4-carbonyl chloride.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 90415-81-9 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| SMILES | O=C(Cl)C1=C(CC(C)C)ON=C1C |
| IUPAC Name | 3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride |
Historical Context in Isoxazole Chemistry
Isoxazole chemistry traces its origins to the late 19th century, with foundational work by Arthur Rudolph Hantzsch, who pioneered synthetic methods for heterocyclic compounds. The Hantzsch-Widman nomenclature system, developed in collaboration with Oskar Widman, standardized the naming of azoles, including isoxazoles. Early syntheses relied on 1,3-dipolar cycloadditions between nitrile oxides and alkynes, a method still relevant today.
The structural simplicity of isoxazoles belies their pharmacological significance. For example, leflunomide , an antirheumatic drug, features a methyl-substituted isoxazole core. Similarly, valdecoxib , a COX-2 inhibitor, highlights the role of isoxazole derivatives in medicinal chemistry. The introduction of This compound represents a specialized advancement, enabling targeted synthesis of bioactive analogs through its reactive acyl chloride group.
Structural Classification and Significance in Heterocyclic Chemistry
The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. This electron-rich aromatic system exhibits unique reactivity due to the juxtaposition of heteroatoms, facilitating electrophilic substitution and cycloaddition reactions.
Key Structural Features:
Substituent Effects :
- The isobutyl group at position 5 enhances lipophilicity, influencing pharmacokinetic properties in drug candidates.
- The methyl group at position 3 sterically shields the nitrogen atom, modulating electronic effects.
- The carbonyl chloride at position 4 serves as a versatile electrophile for nucleophilic acyl substitutions, enabling coupling with amines or alcohols.
Comparative Analysis :
Compared to oxazole (with nitrogen at position 3), isoxazole’s 1,2-azole configuration alters resonance stabilization and dipole moments, impacting solubility and intermolecular interactions.
Table 2: Isoxazole Derivatives and Applications
| Compound | Substituents | Application |
|---|---|---|
| Leflunomide | 5-methyl, 4-carboxamide | Antirheumatic agent |
| Valdecoxib | 5-phenyl, 3-sulfonamide | COX-2 inhibitor |
| This compound | 5-isobutyl, 3-methyl, 4-carbonyl chloride | Synthetic intermediate |
The synthesis of this compound typically involves cyclization of β-keto esters followed by chlorination with thionyl chloride (SOCl₂). For instance, ethyl ethoxymethyleneacetoacetate undergoes cyclization with hydroxylamine sulfate to form the isoxazole ester, which is subsequently hydrolyzed to the carboxylic acid and converted to the acyl chloride.
This compound’s utility lies in its role as a key intermediate for generating amides, esters, and other derivatives with tailored biological activities. Its structural complexity and reactivity underscore its importance in advancing heterocyclic chemistry and drug discovery.
Properties
IUPAC Name |
3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-5(2)4-7-8(9(10)12)6(3)11-13-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCHSOALTKVPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664892 | |
| Record name | 3-Methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90415-81-9 | |
| Record name | 3-Methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The typical preparation of isoxazole-4-carbonyl chlorides involves:
- Synthesis of the corresponding 5-substituted-3-methylisoxazole-4-carboxylic acid.
- Conversion of the carboxylic acid to the acid chloride using reagents such as thionyl chloride or oxalyl chloride.
This approach is supported by multiple patent disclosures and literature reports on related compounds, particularly 5-methylisoxazole-4-carbonyl chloride derivatives.
Preparation of 5-Substituted-3-methylisoxazole-4-carboxylic Acid
The key precursor, 5-isobutyl-3-methylisoxazole-4-carboxylic acid, can be synthesized using cyclization reactions involving β-ketoesters and hydroxylamine derivatives:
- Starting Materials: Ethyl acetoacetate or its analogs substituted at the 5-position with an isobutyl group.
- Cyclization: Reaction with hydroxylamine sulfate under controlled temperature conditions (typically from −20 °C to 10 °C) to form the isoxazole ring.
- Purification: Crystallization from suitable solvents such as toluene, acetic acid, or ethyl acetate to obtain pure carboxylic acid.
This method is adapted from the synthesis of 5-methylisoxazole-4-carboxylic acid, where hydroxylamine sulfate is preferred over hydroxylamine hydrochloride to reduce isomeric impurities and improve reaction clarity.
Conversion to 5-Isobutyl-3-methylisoxazole-4-carbonyl Chloride
The carboxylic acid is converted to the acid chloride via reaction with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions:
- Reaction Conditions: The acid is suspended or dissolved in an inert solvent such as dry toluene or dichloromethane.
- Temperature: The reaction is typically conducted at 0 °C to room temperature under nitrogen atmosphere to prevent moisture contamination.
- Reaction Time: Several hours to overnight stirring ensures complete conversion.
- Workup: Excess thionyl chloride and by-products are removed under reduced pressure to isolate the acid chloride.
This step is well-documented for similar isoxazole derivatives and provides the acid chloride as a reactive intermediate for further transformations.
Key Process Optimization and Impurity Control
- Reverse Addition Technique: When coupling acid chlorides with amines, a reverse addition (adding amine and base mixture slowly to acid chloride) reduces by-product formation such as 2-cyanoacetoacetic-1-anilide (CATA), which can be a significant impurity in related syntheses.
- Use of Hydroxylamine Sulfate: This reagent minimizes isomeric impurities compared to hydroxylamine hydrochloride, enhancing purity of the isoxazole acid intermediate.
- Crystallization Solvents: A mixture of toluene and acetic acid is preferred for crystallizing the acid intermediate to obtain high purity and yield.
- Avoidance of Distillation: The process avoids distillation of sensitive isoxazole esters, reducing decomposition and impurity formation.
Comparative Data Table of Preparation Parameters
| Step | Conditions/Parameters | Notes/Outcomes |
|---|---|---|
| Cyclization to isoxazole acid | Hydroxylamine sulfate, −20 °C to 10 °C | Reduces isomeric impurities; clear reaction mix |
| Crystallization | Solvent: Toluene + Acetic acid, heated mixture | High purity acid crystals; improved isolation |
| Acid chloride formation | Thionyl chloride, dry toluene, 0–25 °C, N₂ atmosphere | Efficient conversion; moisture sensitive |
| Reverse addition for coupling | Amine + triethylamine added dropwise to acid chloride | Minimizes by-products like CATA |
| Purity | HPLC potency 99.8–100% | Low levels of isomeric impurities (<0.1%) |
Research Findings and Advantages
- The improved process for related 5-methylisoxazole-4-carbonyl chloride derivatives shows significant reduction in by-products and isomeric impurities, which is expected to apply to the isobutyl-substituted analog.
- The use of hydroxylamine sulfate and reverse addition techniques are critical innovations that enhance product quality and yield.
- Avoidance of distillation steps reduces thermal stress on intermediates, preserving compound integrity.
- Crystallization techniques using mixed solvents improve isolation and purity of the acid precursor.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid or its esters.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Research has shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Medicine: Due to its anti-inflammatory properties, this compound and its derivatives are being explored as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes. By binding to the active site of COX enzymes, the compound prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins. This inhibition reduces inflammation and pain.
Molecular Targets and Pathways:
COX-1 and COX-2 Enzymes: These are the primary molecular targets of the compound.
Inflammatory Pathways: The compound interferes with the pathways leading to the production of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related isoxazole derivatives:
Key Observations
Reactivity: The acyl chloride group in this compound makes it more reactive than ester derivatives (e.g., Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate), which require harsher conditions for nucleophilic substitutions . Compared to 5-Methyl-3-phenylisoxazole-4-carbonyl chloride, the isobutyl substituent in the target compound may enhance solubility in non-polar solvents due to its branched alkyl chain, whereas the phenyl group in the latter could increase aromatic stacking interactions in drug design .
Thermal Stability: Acyl chlorides generally exhibit lower melting points than amine- or ester-substituted isoxazoles.
Applications: Unlike amino-substituted isoxazoles (e.g., compounds 11d–11m in ), which are used as intermediates in multicomponent heterocyclizations , acyl chlorides like this compound are pivotal in constructing peptide-like bonds or functionalizing polymers.
Spectral and Analytical Data
- NMR/MS : While specific spectral data for this compound are unavailable, analogous compounds (e.g., 5-Methyl-3-phenylisoxazole-4-carbonyl chloride) show characteristic carbonyl chloride signals at ~170–175 ppm in ¹³C NMR and a molecular ion peak at m/z 229.64 in MS .
- Elemental Analysis: Deviations between calculated and experimental C/H/N content (noted in for amino-isoxazoles) are less likely in acyl chlorides due to their simpler synthesis pathways .
Biological Activity
5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS No. 90415-81-9) is a compound of interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a distinctive isoxazole ring, which is known for its involvement in various biological activities. The presence of the carbonyl chloride functional group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can lead to the formation of biologically active derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activity, influence cellular signaling pathways, and affect gene expression.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can disrupt metabolic processes in target cells.
- Receptor Modulation : It may interact with receptors involved in cellular signaling, potentially leading to changes in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving the modulation of host cell pathways that viruses exploit for replication.
Anticancer Potential
Emerging evidence supports the potential of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, highlighting its possible role in cancer therapy.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) value as low as 10 µg/mL against Staphylococcus aureus, demonstrating strong antibacterial activity .
- Antiviral Research : In vitro experiments assessed the compound's ability to inhibit human herpes virus type 1 (HHV-1). The results showed a reduction in viral load by approximately 70% at a concentration of 25 µM, indicating significant antiviral potential .
- Anticancer Activity Assessment : A study investigating the cytotoxic effects on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cancer types .
Comparative Analysis
| Property/Activity | This compound | Other Isoxazole Derivatives |
|---|---|---|
| Antimicrobial | MIC = 10 µg/mL against S. aureus | Varies widely |
| Antiviral | Inhibits HHV-1 replication by ~70% | Some derivatives show no effect |
| Anticancer IC50 | 15 - 30 µM across cancer types | Typically higher IC50 values |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by selecting aprotic solvents (e.g., dichloromethane) to minimize hydrolysis. Use stepwise addition of reagents to control exothermic reactions and reduce byproduct formation. Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate acylation reactions. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate). Ensure anhydrous conditions to prevent decomposition of the acyl chloride .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and degradation .
- Handling : Use chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of vapors. Implement electrostatic discharge controls during transfers .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water to prevent violent hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the isoxazole ring (δ 6.1–6.3 ppm for H-5) and carbonyl chloride (δ 165–170 ppm). Compare with computed spectra for validation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.08) and isotopic patterns.
- X-ray Crystallography : Resolve bond angles and dihedral angles to confirm stereoelectronic effects on reactivity .
Advanced Research Questions
Q. How can reaction byproducts be systematically analyzed during the synthesis of derivatives?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., hydrolyzed carboxylic acid derivatives).
- Kinetic Studies : Perform time-resolved ¹H NMR to track side reactions, such as ring-opening under acidic conditions.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict thermodynamic stability of intermediates and transition states .
Q. What strategies mitigate instability of this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–10). The compound is most stable at pH 4–6, where hydrolysis is minimized.
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>80°C). Store at –20°C for long-term stability .
Q. How can computational modeling predict reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) using software like AutoDock Vina. Focus on the carbonyl chloride’s electrophilicity (LUMO energy ~ -1.5 eV).
- MD Simulations : Analyze solvent effects (e.g., DMF vs. THF) on reaction rates using GROMACS .
Q. What experimental designs resolve contradictory literature data on reaction yields?
- Methodological Answer :
- Comparative Replication : Repeat published protocols (e.g., solvent ratios, catalysts) while controlling humidity and oxygen levels.
- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, stoichiometry) affecting yield. Publish corrections with raw data for transparency .
Q. How does steric hindrance from the isobutyl group influence regioselectivity in further functionalization?
- Methodological Answer :
- Steric Maps : Generate Connolly surfaces (e.g., in PyMol) to visualize accessibility of the carbonyl chloride.
- Experimental Probes : Compare reaction rates with less-hindered analogs (e.g., 3-methylisoxazole-4-carbonyl chloride) in SN2 reactions with bulky nucleophiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
